molecular formula C9H10N4 B14659567 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- CAS No. 40679-65-0

1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl-

Cat. No.: B14659567
CAS No.: 40679-65-0
M. Wt: 174.20 g/mol
InChI Key: RLCPZNPGLAWVJD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- is a compound belonging to the class of 1,2,3-triazoles These compounds are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- can be synthesized through a variety of methodsThis reaction is typically catalyzed by copper(I) salts, which promote the formation of the triazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1H-1,2,3-Triazol-1-amine, 4-methyl-5-phenyl- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its catalytic activity in chemical reactions .

Properties

CAS No.

40679-65-0

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-5-phenyltriazol-1-amine

InChI

InChI=1S/C9H10N4/c1-7-9(13(10)12-11-7)8-5-3-2-4-6-8/h2-6H,10H2,1H3

InChI Key

RLCPZNPGLAWVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)N)C2=CC=CC=C2

Origin of Product

United States

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